![molecular formula C15H11Cl2N3O2S2 B2973600 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine CAS No. 920728-39-8](/img/structure/B2973600.png)
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine involves the inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity. 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has two isoforms, 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amineα and 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amineβ, which are involved in different cellular processes. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity has been shown to increase glycogen synthesis, promote cell survival, and inhibit cell proliferation. The exact mechanism of how 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibits 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity is still under investigation.
Biochemical and Physiological Effects:
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been shown to have various biochemical and physiological effects in different cell types. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity by this compound has been shown to increase insulin sensitivity, reduce inflammation, and promote cell survival. However, the effects of this compound can vary depending on the cell type and the concentration used.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine in lab experiments is its specificity towards 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibition. This compound has been extensively studied and has been shown to be a potent and selective inhibitor of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine. However, one of the limitations of using this compound is its potential off-target effects. This compound can interact with other kinases and proteins, which can lead to unintended effects.
Future Directions
There are several future directions for the research on 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, diabetes, and cancer. Another direction is to explore the mechanism of action of this compound and its interactions with other kinases and proteins. Additionally, the development of more potent and selective 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibitors based on the structure of this compound is also an area of future research.
Synthesis Methods
The synthesis of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(pyridin-3-ylmethyl)thiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with 5-chloro-2-aminobenzonitrile in the presence of a catalyst such as copper(II) chloride to yield the final product.
Scientific Research Applications
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been widely used in scientific research as a 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibitor. 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine is a serine/threonine protein kinase that is involved in a variety of cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been shown to have potential therapeutic benefits in various diseases such as Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
5-chloro-4-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S2/c16-11-3-5-12(6-4-11)24(21,22)14-13(17)23-15(20-14)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAPYPFYFGKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.